2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine
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Overview
Description
2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine is an organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. This particular compound is isolated from cooked meats and is found in animal foods .
Preparation Methods
The synthetic routes for 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine involve the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,6-dimethylfuro[2,3-b]imidazo[4,5-e]pyridin-2-amine with suitable reagents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to interact with DNA, leading to mutations and potentially contributing to carcinogenesis .
Comparison with Similar Compounds
2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine can be compared with other imidazopyridines, such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: This compound is also a mutagen and is found in cooked meats.
2-Amino-3-methylimidazo[4,5-f]quinoline: Another mutagenic compound found in cooked meats.
The uniqueness of this compound lies in its specific structure and the particular biological activities it exhibits .
Properties
CAS No. |
357383-27-8 |
---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6,11-dimethyl-10-oxa-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7,11-pentaen-5-amine |
InChI |
InChI=1S/C10H10N4O/c1-5-3-6-8(15-5)4-7-9(12-6)13-10(11)14(7)2/h3-4H,1-2H3,(H2,11,12,13) |
InChI Key |
MUFPYNUSILUNGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(N=C2O1)N=C(N3C)N |
Canonical SMILES |
CC1=CC2=C(O1)C=C3C(=N2)N=C(N3C)N |
Synonyms |
1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine; IFP; |
Origin of Product |
United States |
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